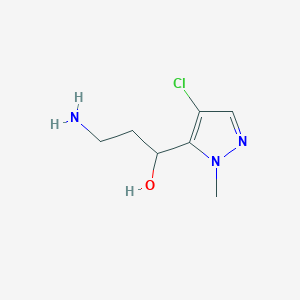
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that features a pyrazole ring substituted with an amino group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrogen-substituted pyrazole.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(4-chloro-1H-pyrazol-5-yl)propan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Amino-1-(4-methyl-1H-pyrazol-5-yl)propan-1-ol: Lacks the chlorine atom, which may influence its chemical properties.
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)propan-1-ol: The position of the amino group is different, which can affect its interactions with biological targets.
Uniqueness
3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
3-amino-1-(4-chloro-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
Clé InChI |
JYLIYZSOKKYQPN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Cl)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
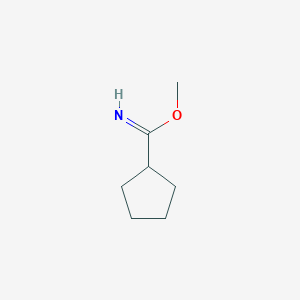
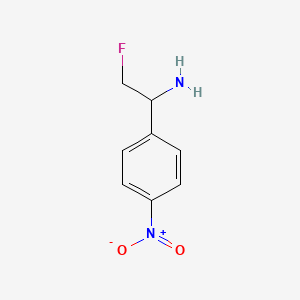

![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
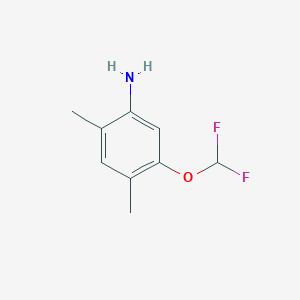
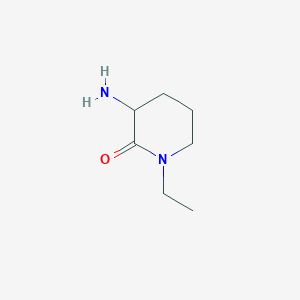

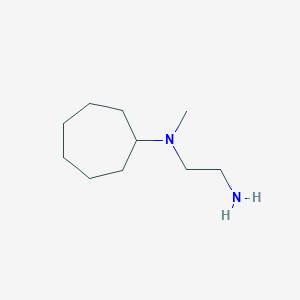
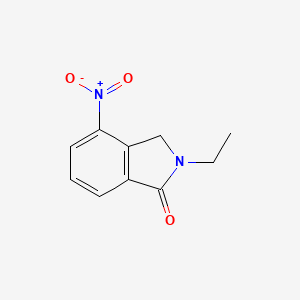
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
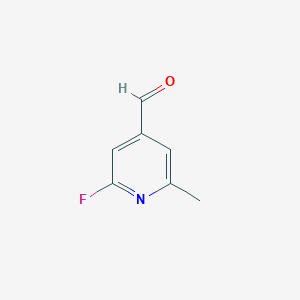
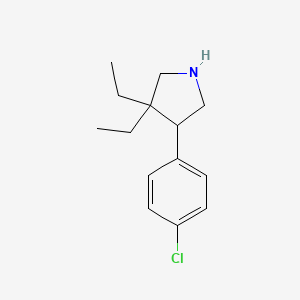
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
